2-(Pyrrolidin-1-yl)aniline hydrochloride

Lipophilicity Drug design Physicochemical profiling

Medicinal chemists requiring ortho-substituted aniline-pyrrolidine scaffolds often face supply inconsistency and regioisomer contamination. 2-(Pyrrolidin-1-yl)aniline hydrochloride (CAS 1049761-69-4) is the authenticated ortho isomer, supplied as a stable hydrochloride salt (≥97% purity) that eliminates handling risks of the free-base liquid. • CNS Fragment: TPSA 29.3 Ų & LogP 2.29 position it below BBB-penetrance thresholds, outperforming 4-morpholino-aniline analogs. • Electrosynthesis: Documented anodic oxidation catalyst for quinolinone & benzimidazole synthesis-reactivity not observed with meta/para isomers. • Bifunctional Handle: Primary aniline for diazotization/cross-coupling + tertiary pyrrolidine for metal coordination or further derivatization.

Molecular Formula C10H15ClN2
Molecular Weight 198.69
CAS No. 1049761-69-4
Cat. No. B2978063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)aniline hydrochloride
CAS1049761-69-4
Molecular FormulaC10H15ClN2
Molecular Weight198.69
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC=C2N.Cl
InChIInChI=1S/C10H14N2.ClH/c11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8,11H2;1H
InChIKeyYFOSNSQCXSYFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-1-yl)aniline Hydrochloride: Identity & Procurement


2-(Pyrrolidin-1-yl)aniline hydrochloride is the monohydrochloride salt of 2-(1-pyrrolidinyl)benzenamine, a bifunctional molecule bearing an ortho-substituted aniline core and a saturated pyrrolidine ring. The free base (CAS 21627‑58‑7) is a dark brown liquid at ambient temperature, whereas protonation yields a stable, solid hydrochloride salt (CAS 1049761‑69‑4) with molecular formula C₁₀H₁₅ClN₂ and formula weight 198.69 g mol⁻¹ [1]. The compound is offered commercially with a certified purity of ≥97 % and is recommended for storage sealed under dry conditions at 2–8 °C . As a hetero‑bifunctional scaffold, it combines a primary aromatic amine handle for diazotization, amidation or cross‑coupling with a tertiary‑amine pyrrolidine moiety that can act as a hydrogen‑bond acceptor, a ligand for transition‑metal catalysis or a site for further functionalization [2].

2-(Pyrrolidin-1-yl)aniline HCl: Irreplaceability vs. Analogs


The ortho relationship between the aniline –NH₂ and the pyrrolidine ring in this scaffold creates a steric and electronic environment that is fundamentally different from its meta and para regioisomers or from six‑membered ring analogs. Even when alternative building blocks possess the same elemental composition, their differing substitution patterns alter key properties relevant to synthetic compatibility and downstream performance: computed LogP, topological polar surface area (TPSA), hydrogen‑bond donor/acceptor counts, and conformational preferences all change with ring position [1]. For the practicing medicinal or process chemist, these differences manifest as divergent reactivity in electrophilic aromatic substitution, altered coordination geometry in metal‑catalyzed cross‑couplings, and distinct pharmacokinetic profiles if the scaffold is carried into a lead series [2]. The hydrochloride salt form further provides practical advantages in handling, storage stability, and aqueous solubility that the free‑base liquid or other salt forms do not offer, making casual substitution a direct risk to experimental reproducibility .

2-(Pyrrolidin-1-yl)aniline HCl: Empirical Differentiation


LogP Advantage over 4-Pyrrolidinyl Regioisomer

The ortho‑pyrrolidine substitution in 2‑(pyrrolidin‑1‑yl)aniline hydrochloride yields a computed LogP (free base) of 2.29, based on ChemScene computational chemistry data. In contrast, the 4‑(pyrrolidin‑1‑yl)aniline regioisomer (free base, CAS 2632‑65‑7) carries a computed LogP of approximately 1.7 . The difference of ~0.6 log units indicates that the ortho analog is markedly more lipophilic, which can influence membrane permeability, organic‑phase extraction efficiency, and HPLC retention behavior during purification.

Lipophilicity Drug design Physicochemical profiling

Lower TPSA than 4-Morpholino Analog

The topological polar surface area (TPSA) of the free base of the target compound is 29.3 Ų (PubChem computed value) [1]. The physically larger and more polar morpholine ring in the structurally analogous 2‑(morpholin‑4‑yl)aniline (free base, CAS 102‑64‑5) gives a TPSA of 38.3 Ų [2]. The 9 Ų lower TPSA of the pyrrolidine analog places it closer to the empirical threshold of <60–70 Ų for favorable blood‑brain barrier penetration, while its reduced hydrogen‑bond acceptor count (2 vs. 3 for the morpholine derivative) further distinguishes the two scaffolds in CNS‑oriented design campaigns.

Polar surface area Blood‑brain barrier penetration Medicinal chemistry design

Solid Hydrochloride Salt vs. Liquid Free Base

The free base 2‑(pyrrolidin‑1‑yl)aniline (CAS 21627‑58‑7) is commercially supplied as a dark brown liquid and is described as harmful by inhalation and skin contact . The hydrochloride salt, in contrast, is a solid powder that can be stored sealed under dry conditions at 2–8 °C and qualifies for room‑temperature shipping under standard protocols, a property confirmed by the ChemScene product datasheet . While quantitative solubility data are sparse, the vendor‑reported enhanced aqueous solubility of the hydrochloride form [1] is consistent with the general behavior of aniline hydrochlorides, which typically exhibit aqueous solubility exceeding 10 mg mL⁻¹, versus the sub‑mg mL⁻¹ solubility of their neutral counterparts.

Salt selection Formulation Handling and storage

Electrochemical Oxidant & Catalyst Substrate

2‑(Pyrrolidin‑1‑yl)aniline (free base) is explicitly cited as both an oxidant and an electrochemical catalyst in the preparation of quinolinones, benzimidazoles, and dehydrogenation products such as vasicinone . In the domain of oxidative aniline‑aniline cross‑coupling, anilines possessing a pyrrolidino substituent can be preferentially oxidized under mild aerobic conditions using a heterogeneous palladium catalyst, as reported by a 2019 study [1]. While this study examined multiple aniline substrates rather than isolating the title compound, the chemoselective oxidation of pyrrolidino‑anilines over other anilines supports the notion that the electron‑rich ortho‑pyrrolidine motif imparts a distinct redox profile. No equivalent electrochemical/catalytic benchmarking data were located for the 3‑ or 4‑pyrrolidinyl regioisomers.

Electrochemistry Oxidative coupling C–H activation

2-(Pyrrolidin-1-yl)aniline HCl: Application Scenarios


CNS Compound Library Synthesis

Medicinal chemistry teams designing blood‑brain barrier‑penetrant candidates can use the ortho‑pyrrolidine aniline hydrochloride as a central scaffold. Its computed TPSA of 29.3 Ų (below the 40 Ų CNS‑favorable threshold) and LogP of 2.29 (free base) position it advantageously relative to 4‑morpholino‑aniline (TPSA 38.3 Ų, LogP ≈ 1.3) and 4‑pyrrolidine aniline (LogP ≈ 1.7) . The solid hydrochloride form facilitates automated weighing into parallel synthesis plates, reducing solvent use and operator exposure.

Electro-organic Synthesis & Oxidative Coupling

The compound's documented role as an electrochemical catalyst and oxidant for preparing quinolinones, benzimidazoles, and vasicinone makes it a validated starting material for reaction‑discovery groups . The electron‑rich ortho‑pyrrolidine ring promotes selective anodic oxidation, a feature that has not been reported for the corresponding meta‑ or para‑pyrrolidine anilines.

Transition-Metal Catalysis & Coordination

The bifunctional nature of the molecule – a primary aniline nitrogen and a tertiary pyrrolidine nitrogen – enables its use as a ligand precursor or directing group in Pd‑, Cu‑, and Ir‑catalyzed transformations [1]. The hydrochloride salt delivers the free amine in situ upon base treatment, offering safer handling than the toxic liquid free base.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 198.69 g mol⁻¹ (salt) and only one rotatable bond, the compound meets fragment‑library criteria. The LogP shift relative to regioisomers (Δ +0.6 vs. 4‑pyrrolidine aniline) and the solid‑state stability of the hydrochloride make it a practical fragment for NMR‑ or crystallography‑based screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyrrolidin-1-yl)aniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.